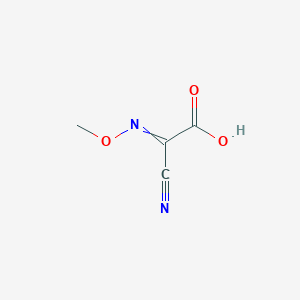
2-Cyano-2-methoxyiminoacetic acid
Vue d'ensemble
Description
2-Cyano-2-methoxyiminoacetic acid is a chemical compound with the molecular formula C4H4N2O3 . It has an average mass of 128.086 Da and a monoisotopic mass of 128.022186 Da . It is also known by other names such as Acide cyano (méthoxyimino)acétique in French and Cyan (methoxyimino)essigsäure in German .
Molecular Structure Analysis
The molecular structure of 2-Cyano-2-methoxyiminoacetic acid consists of 4 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The compound has a density of 1.3±0.1 g/cm³ .Physical And Chemical Properties Analysis
2-Cyano-2-methoxyiminoacetic acid has a boiling point of 236.8±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C, and the enthalpy of vaporization is 52.2±6.0 kJ/mol . The flash point is 97.0±22.6 °C . The index of refraction is 1.498, and the molar refractivity is 28.9±0.5 cm³ . The compound has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Agricultural Pesticide Properties
2-Cyano-2-methoxyiminoacetic acid is noted for its pesticide properties, particularly in the realm of agriculture. It is evaluated for approvals, environmental fate, eco-toxicity, and human health issues, which indicates its use in managing pests and diseases in crops .
Synthesis of Organic Compounds
This compound plays a role in the synthesis of organic compounds, such as 1,3-dithiolan-2-ones, showcasing its utility in chemical reactions and potential applications in creating various organic molecules with specific functions .
Fungicide for Agriculture
Specifically, 2-Cyano-2-methoxyiminoacetic acid derivatives like Cymoxanil are used as agricultural fungicides effective against diseases like grape downy mildew. This highlights its importance in protecting valuable crops from fungal infections .
Propriétés
IUPAC Name |
2-cyano-2-methoxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMFXQOIDFKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-methoxyiminoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 2-cyano-2-methoxyiminoacetic acid in the rat's body?
A: Research indicates that 2-cyano-2-methoxyiminoacetic acid is further metabolized in the rat. While not directly found in the urine, its presence is suggested by the identification of downstream metabolites. These include glycine, found both free and conjugated as hippuric acid and phenylaceturic acid, as well as potential incorporation into low molecular weight polypeptides []. This suggests a metabolic pathway where 2-cyano-2-methoxyiminoacetic acid is broken down, potentially contributing to the overall detoxification and elimination of cymoxanil.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



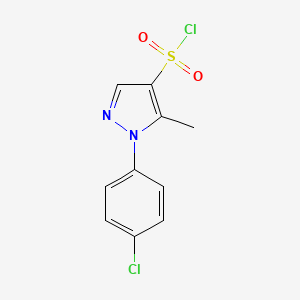
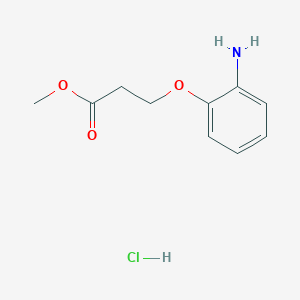


![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)
![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)
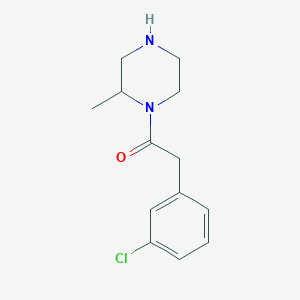
![{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1423349.png)
![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)
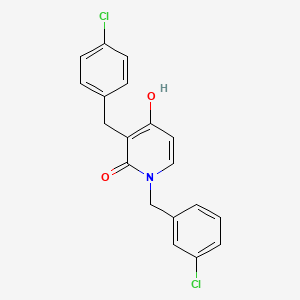
![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)
![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)

![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)